molecular formula C7H6FNO B1592267 6-(Fluoromethyl)picolinaldehyde CAS No. 208111-28-8

6-(Fluoromethyl)picolinaldehyde

Cat. No.: B1592267
CAS No.: 208111-28-8
M. Wt: 139.13 g/mol
InChI Key: IJCUNMVNZQDXSF-UHFFFAOYSA-N
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Description

6-(Fluoromethyl)picolinaldehyde: is an organic compound with the molecular formula C7H6FNO . It is a derivative of picolinaldehyde, where a fluoromethyl group is attached to the sixth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Fluoromethyl)picolinaldehyde typically involves the introduction of a fluoromethyl group to the picolinaldehyde structure. One common method includes the reaction of picolinaldehyde with a fluorinating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-(Fluoromethyl)picolinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-(Fluoromethyl)picolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound is also used in the development of agrochemicals and materials science, where its reactivity and functional groups are leveraged to create new products with desirable properties .

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)picolinaldehyde depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, the fluoromethyl group can interact with biological targets, potentially enhancing the binding affinity and selectivity of drug molecules .

Comparison with Similar Compounds

Uniqueness: 6-(Fluoromethyl)picolinaldehyde is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. These properties can be advantageous in the design of pharmaceuticals and other functional materials .

Properties

IUPAC Name

6-(fluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCUNMVNZQDXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598363
Record name 6-(Fluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208111-28-8
Record name 6-(Fluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Fluoromethyl)picolinaldehyde
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6-(Fluoromethyl)picolinaldehyde
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6-(Fluoromethyl)picolinaldehyde
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6-(Fluoromethyl)picolinaldehyde
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6-(Fluoromethyl)picolinaldehyde

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